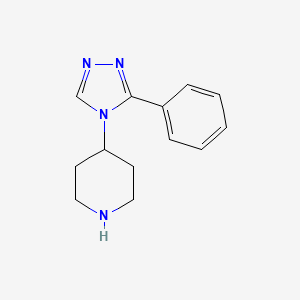![molecular formula C17H17N5O3 B11194224 1,3-dimethyl-5-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11194224.png)
1,3-dimethyl-5-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-4-phenyl-1H-pyrazole-5-amine with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including the use of green chemistry principles, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or pyrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome and efficiency of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1,3-dimethyl-5-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: Unique due to its specific substitution pattern and combination of pyrimidine and pyrazole rings.
1,3-dimethyl-5-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-dione: Similar structure but lacks certain functional groups, leading to different reactivity and applications
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H17N5O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)iminomethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H17N5O3/c1-10-13(11-7-5-4-6-8-11)14(20-19-10)18-9-12-15(23)21(2)17(25)22(3)16(12)24/h4-9,23H,1-3H3,(H,19,20) |
InChI Key |
MSYJOXULXCMNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N=CC2=C(N(C(=O)N(C2=O)C)C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11194142.png)
![N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(2,5-dimethoxybenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B11194150.png)

![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11194155.png)
![6-amino-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11194161.png)
![N-(2-chlorobenzyl)-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B11194162.png)
![2-Chloro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide](/img/structure/B11194167.png)
![Ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate](/img/structure/B11194172.png)

![5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol](/img/structure/B11194195.png)
![2-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11194198.png)
![N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide](/img/structure/B11194202.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11194208.png)
![N-(2-chlorophenyl)-2-[6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro[1,2]thiazolo[4,3-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B11194213.png)
